molecular formula C10H8FN B12102663 5-Fluoro-8-methylisoquinoline

5-Fluoro-8-methylisoquinoline

Cat. No.: B12102663
M. Wt: 161.18 g/mol
InChI Key: DKKGKEFAQWIYKF-UHFFFAOYSA-N
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Description

5-Fluoro-8-methylisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C10H8FN. This compound is part of a broader class of fluorinated heterocycles, which are known for their unique chemical and biological properties.

Preparation Methods

The synthesis of 5-Fluoro-8-methylisoquinoline can be achieved through several routes:

    Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Simultaneous Installation:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-Fluoro-8-methylisoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction leads to tetrahydro derivatives.

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methylisoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The fluorine atom enhances the compound’s binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds . The pathways involved often include inhibition of key enzymes or receptors, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

5-Fluoro-8-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

5-fluoro-8-methylisoquinoline

InChI

InChI=1S/C10H8FN/c1-7-2-3-10(11)8-4-5-12-6-9(7)8/h2-6H,1H3

InChI Key

DKKGKEFAQWIYKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=CC2=C(C=C1)F

Origin of Product

United States

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